Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

Chiral resolution Diastereomer differentiation Stereochemical quality control

(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401668-51-6) is a chiral amino ketone building block featuring two defined stereocenters—(S) at the α-amino position and (R) at the 3-dimethylamino-pyrrolidine ring—with a molecular formula of C9H19N3O and a molecular weight of 185.27 g/mol. The compound belongs to the class of substituted pyrrolidine-propan-1-one scaffolds, characterized by a primary amine, a tertiary dimethylamino group, and a ketone functionality, all mounted on a conformationally constrained five-membered heterocycle.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B7923384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)N(C)C)N
InChIInChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1
InChIKeyCLGAHSYZQGFOHM-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one: A Stereochemically Defined Chiral Pyrrolidine Scaffold for Drug Discovery Procurement


(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401668-51-6) is a chiral amino ketone building block featuring two defined stereocenters—(S) at the α-amino position and (R) at the 3-dimethylamino-pyrrolidine ring—with a molecular formula of C9H19N3O and a molecular weight of 185.27 g/mol [1]. The compound belongs to the class of substituted pyrrolidine-propan-1-one scaffolds, characterized by a primary amine, a tertiary dimethylamino group, and a ketone functionality, all mounted on a conformationally constrained five-membered heterocycle . It is cataloged as a versatile small-molecule scaffold for medicinal chemistry applications, including the design of enzyme inhibitors and receptor modulators . This compound is one of four possible stereoisomers in its diastereomeric series; the (S,S) diastereomer (CAS 1401665-89-1) and the (S) stereoisomer with unspecified pyrrolidine configuration (CAS 1344974-62-4) represent the closest commercially available analogs .

Why the (S,R) Configuration of 1401668-51-6 Cannot Be Replaced by Generic Pyrrolidine-Amino-Propanone Analogs


The (S)-2-amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one scaffold bears two chiral centers whose absolute configuration dictates the three-dimensional presentation of the primary amine, the dimethylamino group, and the ketone oxygen to biological targets [1]. Substitution with the (S,S) diastereomer (CAS 1401665-89-1) inverts the orientation of the dimethylamino substituent on the pyrrolidine ring, fundamentally altering the pharmacophoric geometry, hydrogen-bonding vectors, and electrostatic surface of the molecule [2]. In closely related pyrrolidine-based drug discovery programs, stereochemical inversion at a single center has been shown to eliminate target binding or convert an inhibitor into an inactive isomer; such effects cannot be predicted a priori and require empirical validation for each scaffold series [3]. Consequently, interchange of stereoisomers without explicit comparative activity data introduces uncontrolled variability into structure-activity relationship (SAR) studies, synthesis campaigns, and biological screening cascades.

Quantitative Differentiation Evidence for (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (1401668-51-6)


Stereochemical Identity: (S,R) vs. (S,S) Diastereomer – InChI Key-Level Structural Proof

The target compound (1401668-51-6) is unambiguously distinguishable from its (S,S) diastereomer (1401665-89-1) by InChI Key, the IUPAC-standard structural identifier [1]. The (S,R) isomer carries the stereodescriptors (2S)-2-amino-1-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one with InChI Key CLGAHSYZQGFOHM-JGVFFNPUSA-N, whereas the (S,S) isomer has the (3S) pyrrolidine configuration [1]. Both compounds contain two defined atom stereocenters and zero undefined stereocenters, confirming their status as single, fully resolved stereoisomers rather than mixtures [1]. This stereochemical distinction is critical because the dimethylamino group orientation on the pyrrolidine ring directly affects the spatial relationship between the basic amine and the ketone carbonyl, which are key pharmacophoric elements for hydrogen-bonding and ionic interactions with biological targets [2].

Chiral resolution Diastereomer differentiation Stereochemical quality control

Lipophilicity (XLogP3-AA): Quantitative Polarity Differentiation from Higher-Homolog Pyrrolidine Analogs

The target compound has a computed XLogP3-AA value of -0.5, indicating pronounced hydrophilicity relative to closely related N-alkyl-substituted pyrrolidine analogs [1]. By comparison, the N-isopropyl-N-methyl analog (CAS 1401668-52-7), which replaces the dimethylamino group with an isopropyl(methyl)amino substituent on the (R)-pyrrolidine ring, has a molecular weight of 213.32 g/mol (vs. 185.27) and is expected to exhibit higher lipophilicity due to the additional methylene units . The lower logP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding, properties that are favorable for fragment-based screening and for maintaining ligand efficiency metrics during lead optimization [2]. The hydrogen bond donor count (1), hydrogen bond acceptor count (3), and topological polar surface area (49.6 Ų) are identical between the (S,R) and (S,S) diastereomers, indicating that lipophilicity alone cannot distinguish diastereomers; stereochemical identity must be verified independently [1].

ADME prediction Lipophilicity CNS drug-likeness

Vendor-Supplied Purity: Cross-Vendor Specification Range and Diastereomer Parity

Commercially available batches of the target (S,R) compound are offered at purities ranging from 95% (AKSci) to 98% (Leyan, MolCore), with at least one vendor (Chemenu) offering 97% purity at $1499/gram [1]. The (S,S) diastereomer is available at equivalent purity grades—95% (AKSci) and 98% (Leyan)—indicating that both stereoisomers are accessible at comparable quality levels . Fluorochem lists both diastereomers at an identical price point of ¥16,610/500mg on the CNreagent platform . The availability of 98% purity material from multiple vendors for the target compound reduces the risk of single-supplier dependency and provides procurement flexibility without compromising specification requirements. No vendor currently provides enantiomeric excess (ee) or diastereomeric excess (de) values beyond the stated chemical purity; users requiring chirally resolved analytical data must perform independent chiral HPLC or polarimetric verification.

Quality control Purity specification Procurement decision

Topological Polar Surface Area and Rotatable Bond Count: CNS Drug-Likeness Profiling Against Veber and RO5 Benchmarks

The target compound has a topological polar surface area (TPSA) of 49.6 Ų and only 2 rotatable bonds, placing it within favorable ranges for both oral bioavailability and blood-brain barrier (BBB) penetration [1]. Veber's rules for oral bioavailability suggest that compounds with TPSA ≤140 Ų and ≤10 rotatable bonds have a higher probability of acceptable oral absorption; the target compound's TPSA of 49.6 Ų and rotatable bond count of 2 are well within these thresholds [2]. For CNS drug-likeness, TPSA values below 60–70 Ų are associated with enhanced passive BBB permeability in multiple chemoinformatic analyses [3]. The (S,S) diastereomer shares the identical TPSA and rotatable bond count, meaning that this drug-likeness profile is a class-level feature of the C9H19N3O scaffold rather than a differentiator between stereoisomers [1]. The N-isopropyl-N-methyl analog (MW 213.32) has a larger molecular weight and increased rotatable bond count due to the isopropyl group, which may reduce its CNS drug-likeness relative to the target dimethylamino compound .

Drug-likeness BBB permeability prediction Oral bioavailability

Hydrogen Bond Donor/Acceptor Ratio: Scaffold Suitability for Fragment-Based Drug Discovery (FBDD)

The target compound has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), meeting the Astex Rule of Three (Ro3) criteria for fragment-based screening: MW <300 (185.27), clogP ≤3 (XLogP3 -0.5), HBD ≤3 (1), HBA ≤3 (3) [1][2]. This low HBD count limits the desolvation penalty upon target binding while the three HBA sites (ketone oxygen, dimethylamino nitrogen, and primary amine nitrogen) provide a balanced hydrogen-bonding capacity for recognition by protein active sites [1]. By comparison, the N-isopropyl-N-methyl analog retains 1 HBD and 3 HBA but exceeds the Ro3 MW threshold (213.32 <300 still within limits) and carries increased lipophilicity that may reduce fragment aqueous solubility and ligand efficiency indices . The (S,S) diastereomer has identical HBD/HBA counts and cannot be differentiated by this metric [1]. For FBDD campaigns, the target compound's compliance with all Ro3 parameters, combined with its rigid pyrrolidine core that minimizes conformational entropy loss upon binding, makes it a structurally attractive fragment starting point [2].

Fragment-based drug discovery Ligand efficiency Rule of Three

Recommended Application Scenarios for (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (1401668-51-6) Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing Bioactive Molecules

The fully defined (S,R) stereochemistry at both chiral centers makes this compound suitable as a chiral building block in the synthesis of pyrrolidine-based pharmaceuticals, agrochemicals, and catalyst ligands. The rigid pyrrolidine ring provides conformational constraint, while the primary amine and ketone functionalities offer orthogonal derivatization handles for amide coupling, reductive amination, and imine formation [1]. Procurement of the exact (S,R) stereoisomer ensures that downstream products inherit the intended absolute configuration, avoiding the need for chiral resolution after multi-step synthesis [2].

CNS-Targeted Fragment Library Screening and Hit-to-Lead Optimization

With a TPSA of 49.6 Ų, only 2 rotatable bonds, and compliance with all Rule of Three criteria, this compound is structurally pre-qualified for CNS fragment-based drug discovery [1]. Its low lipophilicity (XLogP3 -0.5) supports aqueous solubility in biochemical and biophysical assays (SPR, NMR, DSF), while the dimethylamino group provides a basic center for interactions with aspartate or glutamate residues common in CNS receptor and enzyme active sites . Fragment libraries incorporating this scaffold can probe the tractability of novel CNS targets without the solubility and permeability liabilities of more lipophilic pyrrolidine fragments.

Diastereomer-Controlled SAR Studies of Pyrrolidine-Based Enzyme Inhibitors

Because the (S,R) and (S,S) diastereomers are commercially available at equivalent purity grades (95–98%), researchers can perform systematic diastereomer scanning to map the stereochemical requirements of a biological target [1][2]. Testing both stereoisomers in parallel enables the determination of the eudysmic ratio—the activity ratio between the more potent and less potent stereoisomer—which is a critical parameter for assessing target stereospecificity and guiding further optimization of pyrrolidine-containing inhibitor series .

Scaffold for Designing Balanced-Lipophilicity Receptor Modulators

The compound's balanced hydrogen-bonding capacity (1 HBD, 3 HBA) and low computed lipophilicity (-0.5) position it as a starting scaffold for designing receptor modulators that require aqueous solubility for in vitro profiling while retaining sufficient hydrophobicity for passive membrane permeability [1]. The dimethylamino group can serve as a solubilizing moiety or be elaborated into larger substituents during lead optimization, while the primary amine provides a vector for introducing target-specific recognition elements through amide or urea linkages [2]. This application is supported by the compound's classification as a 'versatile small molecule scaffold' by multiple vendors serving the medicinal chemistry community .

Quote Request

Request a Quote for (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.